molecular formula C18H19ClN2O4S B2642233 N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 954705-53-4

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2642233
CAS No.: 954705-53-4
M. Wt: 394.87
InChI Key: LCORQNOXVYTUID-UHFFFAOYSA-N
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Description

N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide is a synthetic oxazolidinone derivative characterized by a 3-chlorophenyl-substituted oxazolidinone core and a 2,5-dimethylbenzenesulfonamide side chain. Oxazolidinones are a class of antibacterial agents targeting bacterial protein synthesis via inhibition of the 50S ribosomal subunit.

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-12-6-7-13(2)17(8-12)26(23,24)20-10-16-11-21(18(22)25-16)15-5-3-4-14(19)9-15/h3-9,16,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCORQNOXVYTUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide (CAS Number: 954705-53-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2O4SC_{18}H_{19}ClN_{2}O_{4}S, with a molecular weight of 394.9 g/mol. The compound features an oxazolidinone ring, a chlorophenyl group, and a sulfonamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O₄S
Molecular Weight394.9 g/mol
CAS Number954705-53-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit antimicrobial and antitumor properties by inhibiting key enzymes or receptors involved in cellular processes.

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially enhancing the compound's effectiveness against various bacterial strains.
  • Antitumor Activity : Research indicates that compounds with oxazolidinone structures can interfere with cancer cell proliferation by modulating pathways related to apoptosis and cell cycle regulation.

Anticancer Studies

In another research investigation, compounds similar to this compound were tested for their anticancer effects on various cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

Research also highlighted the potential of this compound to act as an inhibitor of certain enzymes critical for disease progression. For instance, enzyme assays demonstrated that similar sulfonamides could inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure TypeNotable Activity
N-(3-Chloro-benzenesulfonamide)SulfonamideAntibacterial
N-(4-Chloro-benzenesulfonamide)SulfonamideAntibacterial
N-(3-(3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)OxazolidinoneAntitumor

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing selective action against Gram-positive bacteria.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus50 µg/mL
2Bacillus subtilis100 µg/mL
3Escherichia coli>200 µg/mL

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Antitumor Activity

Preliminary studies have indicated that this compound may have anticancer properties. It appears to induce apoptosis in various cancer cell lines through mechanisms such as inhibiting protein synthesis and disrupting cellular pathways involved in growth and survival.

Case Study: Apoptosis Induction

In vitro studies demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells among cancer cell lines such as HCT116 and HeLa. The mechanism involves the activation of caspases and modulation of mitochondrial membrane potential, leading to cell cycle arrest and apoptosis.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective qualities, particularly in models of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that it can enhance cell viability against amyloid-beta-induced toxicity in neuronal cell lines.

Case Study: Neuroprotection in PC12 Cells

In a study assessing the effects on PC12 cells exposed to amyloid-beta (Aβ) peptides, results indicated:

  • Increased Cell Viability : Significant protection was observed at concentrations ranging from 1.25 to 5 µg/mL.
  • Mechanistic Insights : Western blot analysis revealed that the compound promotes phosphorylation of Akt and GSK-3β while reducing NF-kB expression, indicating a protective mechanism against apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among the target compound and its closest analogs:

Compound Name Phenyl Substituent Side Chain Key Features Reference
Target Compound 3-Chlorophenyl 2,5-Dimethylbenzenesulfonamide High lipophilicity; steric hindrance from methyl groups
(S)-N-[[3-[4-Fluoro-3-morpholinophenyl]-2-oxooxazolidin-5-yl]methyl]acetamide (Compound I(19)) 4-Fluoro-3-morpholinophenyl Acetamide Morpholino group enhances H-bonding; broad-spectrum activity
(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS 174649-09-3) 3,5-Difluorophenyl Acetamide Increased metabolic stability due to fluorine electronegativity
(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate (CAS 168828-90-8) 3-Fluoro-4-morpholinophenyl Methanesulfonate Polar sulfonate group improves solubility
Antibacterial Spectrum:
  • Target Compound: Likely active against Gram-positive pathogens (e.g., Staphylococcus aureus, Enterococcus spp.), similar to traditional oxazolidinones. The 3-chlorophenyl group may enhance activity against resistant strains .
  • Compound I(19): Demonstrates broad-spectrum activity, including Gram-negative coverage (E. coli, Klebsiella spp.), attributed to the 4-fluoro-3-morpholinophenyl substituent enhancing membrane permeability and target binding .
  • CAS 174649-09-3: The 3,5-difluorophenyl group may reduce oxidative metabolism, prolonging half-life compared to mono-halogenated analogs .
Toxicity and Selectivity:
  • Target Compound: The dimethylbenzenesulfonamide group may reduce myelosuppression risks compared to linezolid (a marketed oxazolidinone) by minimizing mitochondrial toxicity .
  • Compound I(19): The morpholino group could improve selectivity for bacterial ribosomes, lowering off-target effects .

Research Findings and Implications

  • SAR Insights: Fluorine or morpholino substitutions on the phenyl ring improve Gram-negative activity and binding affinity . Sulfonamide side chains (vs. acetamide) balance metabolic stability and solubility but may limit broad-spectrum efficacy .

Q & A

Q. What are the standard synthetic protocols for N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the oxazolidinone core via cyclization of a chlorophenyl-substituted precursor under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
  • Step 2 : Sulfonamide coupling using 2,5-dimethylbenzenesulfonyl chloride with the oxazolidinone intermediate in anhydrous dichloromethane (DCM) or acetone, catalyzed by K₂CO₃ .
  • Optimization : Adjusting solvent polarity (e.g., DCM vs. acetone) and reaction time (1–6 hours) can improve yield. For example, using Pd(dppf)Cl₂ as a catalyst in cross-coupling steps enhances regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the oxazolidinone ring and sulfonamide linkage. For example, the methylene group bridging the oxazolidinone and sulfonamide moieties appears as a triplet near δ 4.2–4.5 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass ~422.05 g/mol) and isotopic patterns consistent with chlorine substituents .
  • X-ray Crystallography : Resolves stereochemistry of the oxazolidinone ring and confirms bond angles critical for bioactivity studies .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) due to structural similarities to oxazolidinone antibiotics like linezolid .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins. IC₅₀ values below 10 μM warrant further investigation .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects. For instance, paradoxical inhibition at high concentrations may arise from off-target interactions .
  • Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group in acidic conditions) that may confound results .
  • Structural Analog Comparison : Compare activity with derivatives lacking the 3-chlorophenyl group to isolate pharmacophoric contributions .

Q. What computational strategies are suitable for predicting its pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling : Use descriptors like LogP (~3.5) and polar surface area (PSA ~122 Ų) to predict blood-brain barrier penetration .
  • Molecular Docking : Simulate binding to bacterial 23S rRNA (target of oxazolidinones) using AutoDock Vina. Focus on hydrogen bonding with the sulfonamide moiety .

Q. How can synthetic routes be adapted for isotopically labeled analogs (e.g., ¹³C, ¹⁵N)?

Methodological Answer:

  • Isotope Incorporation : Introduce ¹³C at the oxazolidinone carbonyl via labeled COCl₂ during cyclization .
  • Challenges : Labeling the sulfonamide nitrogen (¹⁵N) requires using ¹⁵N-enriched ammonia in the sulfonyl chloride synthesis step, which may reduce yield by 15–20% .

Q. What crystallographic data support conformational stability in different solvents?

Methodological Answer:

  • Single-Crystal Analysis : Compare unit cell parameters in polar (e.g., ethanol) vs. non-polar (toluene) solvents. The oxazolidinone ring’s torsion angles vary by <5°, indicating rigidity .
  • Thermogravimetric Analysis (TGA) : Assess stability up to 200°C; decomposition peaks correlate with solvent residues trapped in the lattice .

Q. How does the compound’s reactivity change under photolytic vs. thermal conditions?

Methodological Answer:

  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC. The sulfonamide bond cleaves preferentially, forming 2,5-dimethylbenzenesulfonic acid .
  • Thermal Stress : Heating at 80°C in DMSO induces oxazolidinone ring opening, generating an amine intermediate detectable by FTIR (N-H stretch at ~3350 cm⁻¹) .

Q. What strategies mitigate toxicity while preserving bioactivity?

Methodological Answer:

  • Prodrug Design : Mask the sulfonamide group with a labile acetyl moiety, which hydrolyzes in vivo to release the active compound .
  • SAR Studies : Replace the 3-chlorophenyl group with a less lipophilic substituent (e.g., methoxy) to reduce hepatotoxicity .

Q. How can cross-disciplinary approaches (e.g., materials science) expand its applications?

Methodological Answer:

  • Polymer Hybrids : Copolymerize with DMDAAC to create cationic polymers for antimicrobial coatings, leveraging the sulfonamide’s charge density .
  • Nanoparticle Conjugates : Attach to gold nanoparticles via thiol linkages to enhance targeted delivery in cancer models .

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